molecular formula C24H24O4 B10760001 [4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid

[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid

Cat. No.: B10760001
M. Wt: 376.4 g/mol
InChI Key: JYHIGYLGYNCMGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GC-24 involves multiple steps, starting from commercially available precursors. The key steps include the formation of a linear diarylheptanoid structure, followed by specific functional group modifications to enhance its selectivity for thyroid hormone receptor beta. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of GC-24 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical compounds. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

GC-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups, potentially enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

GC-24 exerts its effects by selectively binding to thyroid hormone receptor beta, a nuclear receptor that regulates gene expression in response to thyroid hormones. Upon binding, GC-24 induces conformational changes in the receptor, promoting the recruitment of coactivators and enhancing the transcription of target genes. This selective activation leads to specific biological effects, such as cholesterol reduction and muscle fiber type modulation, without significantly affecting heart rate and other thyroid hormone receptor alpha-mediated effects .

Comparison with Similar Compounds

GC-24 is unique in its high selectivity for thyroid hormone receptor beta compared to other compounds in the same class. Similar compounds include:

GC-24’s uniqueness lies in its ability to selectively target thyroid hormone receptor beta, offering potential therapeutic benefits without the side effects associated with non-selective thyroid hormone receptor agonists.

Properties

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]acetic acid

InChI

InChI=1S/C24H24O4/c1-16-10-21(28-15-24(26)27)11-17(2)22(16)14-19-8-9-23(25)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,25H,12,14-15H2,1-2H3,(H,26,27)

InChI Key

JYHIGYLGYNCMGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCC(=O)O

Origin of Product

United States

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